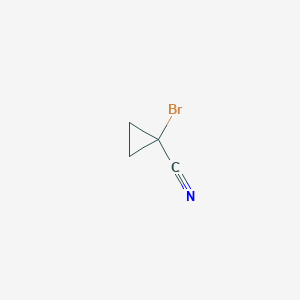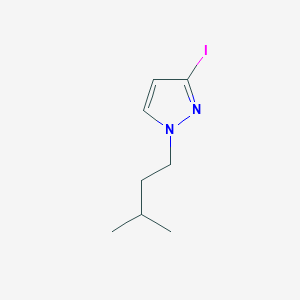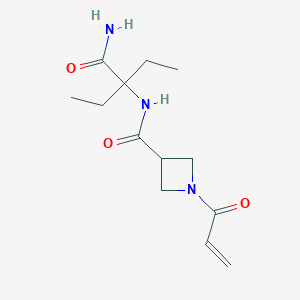
1-Bromocyclopropane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromocyclopropane-1-carbonitrile is an organic compound with the molecular formula C4H4BrN. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical compounds. The compound features a cyclopropane ring substituted with a bromine atom and a nitrile group, making it a versatile building block in organic synthesis.
Aplicaciones Científicas De Investigación
1-Bromocyclopropane-1-carbonitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly those targeting specific biological pathways or receptors.
Material Science: It serves as a precursor in the synthesis of polymers and other advanced materials with unique properties.
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromocyclopropane-1-carbonitrile . These factors include temperature, pH, and the presence of other molecules. Detailed studies are needed to understand how these environmental factors influence the compound’s action.
Métodos De Preparación
1-Bromocyclopropane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of cyclopropanecarbonitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors, controlled temperature and pressure conditions, and purification steps such as distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
1-Bromocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and reaction conditions used.
Comparación Con Compuestos Similares
1-Bromocyclopropane-1-carbonitrile can be compared with other similar compounds such as:
Cyclopropanecarbonitrile: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chlorocyclopropane-1-carbonitrile: Contains a chlorine atom instead of bromine, resulting in different reactivity and chemical properties.
1-Iodocyclopropane-1-carbonitrile: Contains an iodine atom, which is more reactive than bromine in substitution reactions.
The uniqueness of this compound lies in its balanced reactivity, making it a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
1-bromocyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4(3-6)1-2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLUXBWDBMMBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350746-42-7 |
Source


|
| Record name | 1-bromocyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,3S,5R)-2-{[(tert-butoxy)carbonyl]amino}-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B2355307.png)
![4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2355310.png)


![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide](/img/structure/B2355313.png)
![N-acetyl-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B2355314.png)


![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)
![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)
![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)
![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

